molecular formula C9H7NO4 B026973 Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate CAS No. 100246-04-6

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No.: B026973
CAS No.: 100246-04-6
M. Wt: 193.16 g/mol
InChI Key: KSQNEWWVQONQCY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate: is a heterocyclic compound that belongs to the benzoxazole family It is characterized by a fused benzene and oxazole ring structure, with a methyl ester group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds, followed by esterification. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Comparison: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for targeted research and applications .

Biological Activity

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a compound belonging to the class of oxazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure characterized by an oxazole ring and a carboxylate group. The molecular formula is C9H7NO3C_9H_7NO_3, with a molecular weight of approximately 179.15 g/mol. Its structural attributes contribute to its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cell proliferation and survival.
  • Antioxidant Properties : Some studies suggest that oxazole derivatives exhibit antioxidant activities, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.0
A549 (lung cancer)8.7

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. For instance:

  • Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity. The use of green chemistry principles has been emphasized to reduce environmental impact.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of the compound in cancer treatment, showing reduced tumor growth rates compared to control groups.
  • Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, providing insights into how structural modifications could enhance biological activity.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNEWWVQONQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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